molecular formula C5H11N3O2 B14238263 N~2~-(Ethylcarbamoyl)glycinamide CAS No. 566918-52-3

N~2~-(Ethylcarbamoyl)glycinamide

Katalognummer: B14238263
CAS-Nummer: 566918-52-3
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: UTXQDTRJGUHABB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(Ethylcarbamoyl)glycinamide is an organic compound with the molecular formula C5H11N3O2 It is a derivative of glycinamide, where an ethylcarbamoyl group is attached to the nitrogen atom of the glycinamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Ethylcarbamoyl)glycinamide typically involves the reaction of glycinamide with ethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Glycinamide+Ethyl isocyanateN 2 -(Ethylcarbamoyl)glycinamide\text{Glycinamide} + \text{Ethyl isocyanate} \rightarrow \text{N~2~-(Ethylcarbamoyl)glycinamide} Glycinamide+Ethyl isocyanate→N 2 -(Ethylcarbamoyl)glycinamide

Industrial Production Methods

In an industrial setting, the production of N2-(Ethylcarbamoyl)glycinamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(Ethylcarbamoyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N~2~-(Ethylcarbamoyl)glycinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of N2-(Ethylcarbamoyl)glycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycinamide: The parent compound, which lacks the ethylcarbamoyl group.

    N-acetyl glycinamide: A derivative with an acetyl group instead of an ethylcarbamoyl group.

    N-methyl glycinamide: A derivative with a methyl group.

Uniqueness

N~2~-(Ethylcarbamoyl)glycinamide is unique due to the presence of the ethylcarbamoyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other glycinamide derivatives.

Eigenschaften

CAS-Nummer

566918-52-3

Molekularformel

C5H11N3O2

Molekulargewicht

145.16 g/mol

IUPAC-Name

2-(ethylcarbamoylamino)acetamide

InChI

InChI=1S/C5H11N3O2/c1-2-7-5(10)8-3-4(6)9/h2-3H2,1H3,(H2,6,9)(H2,7,8,10)

InChI-Schlüssel

UTXQDTRJGUHABB-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)NCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.